molecular formula C19H20FNO B11095575 [3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl](phenyl)methanone

[3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl](phenyl)methanone

Cat. No.: B11095575
M. Wt: 297.4 g/mol
InChI Key: UHQWVSBXCQWALF-UHFFFAOYSA-N
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Description

3-FLUORO-4-(2-METHYLPIPERIDINO)PHENYLMETHANONE is a synthetic organic compound characterized by the presence of a fluorine atom, a methylpiperidine group, and a phenylmethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-4-(2-METHYLPIPERIDINO)PHENYLMETHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the fluorination of a suitable aromatic precursor, followed by the introduction of the methylpiperidine group through nucleophilic substitution reactions. The final step involves the formation of the phenylmethanone structure via Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-FLUORO-4-(2-METHYLPIPERIDINO)PHENYLMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-FLUORO-4-(2-METHYLPIPERIDINO)PHENYLMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorine atom can enhance binding affinity and specificity in drug design.

Medicine

In medicinal chemistry, 3-FLUORO-4-(2-METHYLPIPERIDINO)PHENYLMETHANONE is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-FLUORO-4-(2-METHYLPIPERIDINO)PHENYLMETHANONE involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The methylpiperidine group may also contribute to the compound’s overall activity by influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-FLUORO-4-(2-METHYLPIPERIDINO)PHENYLMETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and binding affinity, while the methylpiperidine group influences its pharmacokinetic profile.

Properties

Molecular Formula

C19H20FNO

Molecular Weight

297.4 g/mol

IUPAC Name

[3-fluoro-4-(2-methylpiperidin-1-yl)phenyl]-phenylmethanone

InChI

InChI=1S/C19H20FNO/c1-14-7-5-6-12-21(14)18-11-10-16(13-17(18)20)19(22)15-8-3-2-4-9-15/h2-4,8-11,13-14H,5-7,12H2,1H3

InChI Key

UHQWVSBXCQWALF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F

Origin of Product

United States

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